molecular formula C20H18FN3O3 B2401022 N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941969-48-8

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2401022
CAS RN: 941969-48-8
M. Wt: 367.38
InChI Key: LELWEHDCVRKNPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the introduction of the amide and methoxy groups. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring containing two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amide group could undergo hydrolysis, while the methoxy group could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity, while the methoxy group could make it more soluble in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Discovery of Met Kinase Inhibitors : A study described the synthesis and characterization of substituted carboxamides as potent and selective Met kinase inhibitors. This research led to the identification of compounds with significant tumor stasis in vivo, exemplifying the process of discovering new therapeutic agents through structural modification and optimization (Schroeder et al., 2009).

  • Antimicrobial and Antitumor Activities : Research on fluoroquinolone-based 4-thiazolidinones has been conducted to synthesize compounds from a lead molecule and test them for antimicrobial and antibacterial activities. This demonstrates the importance of structural variation in enhancing biological activities (Patel & Patel, 2010).

Biological Activities

  • Cytotoxicity against Cancer Cells : The synthesis and cytotoxic evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells highlighted the process of evaluating new compounds for potential anticancer properties (Hassan, Hafez, & Osman, 2014).

  • Antitumor and Electrochromic Properties : Studies on aromatic polyamides containing specific moieties for electrochromic properties and antitumor activities illustrate the diverse applications of chemically modified compounds in materials science and oncology (Liou & Chang, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety data sheet (SDS) for this compound would provide detailed information about its potential hazards, as well as precautions for safe handling and use .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-12-4-8-15(9-5-12)24-18(25)11-17(27-3)19(23-24)20(26)22-14-7-6-13(2)16(21)10-14/h4-11H,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELWEHDCVRKNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

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